Introduction to Ethylurea: A Foundational Building Block
Introduction to Ethylurea: A Foundational Building Block
An In-depth Technical Guide to Ethylurea (CAS 625-52-5) for Researchers and Drug Development Professionals
Ethylurea (CAS No. 625-52-5), with the molecular formula C₃H₈N₂O, is a simple yet significant mono-substituted urea derivative.[1][2] At room temperature, it presents as a white to beige crystalline solid, often in a fine powder form, and is stable under normal environmental conditions.[1][2][3] Its true value in the scientific community lies not in its complexity, but in its versatility as a chemical intermediate. Possessing a reactive urea functional group attached to an ethyl moiety, ethylurea serves as a crucial precursor and a source of both nitrogen and carbonyl functionalities in the synthesis of a wide array of more complex molecules.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Core Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a starting material is paramount for its effective use in synthesis and other applications. Ethylurea is well-characterized, with its physical and chemical data readily available. The polarity imparted by the urea group, combined with the small size of the ethyl group, governs its solubility and reactivity.[1]
Table 1: Key Physicochemical Properties of Ethylurea
| Property | Value | Source(s) |
| CAS Number | 625-52-5 | [2][4][6] |
| Molecular Formula | C₃H₈N₂O | [2][4][6] |
| Molecular Weight | 88.11 g/mol | [1][4][7] |
| Appearance | White to beige crystalline solid/powder | [1][2][3] |
| Melting Point | 87-94 °C | [4][6] |
| Boiling Point | ~163 °C (rough estimate) | [6][8] |
| Density | ~1.0-1.2 g/cm³ | [1][8][9] |
| Flash Point | 93 °C (200.1 °F) - closed cup | [6][10] |
| Water Solubility | Soluble (e.g., 100 mg/mL) | [1][4][6] |
| Solubility in Organics | Soluble in methanol and ethanol; soluble in acetone | [1][4] |
| pKa | 14.39 ± 0.46 (Predicted) | [2][8] |
| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | [2][4] |
| SMILES | CCNC(N)=O | [4][7] |
Spectroscopic Profile
Analytical characterization is crucial for confirming the identity and purity of ethylurea. Spectroscopic data is widely available in public databases.
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¹H NMR: The proton NMR spectrum is simple and characteristic. In a solvent like DMSO-d₆, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons from the -NH and -NH₂ groups.[11][12]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the three distinct carbon environments in the molecule.[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (88.11 g/mol ), along with characteristic fragmentation patterns.[7][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the urea functional group, including N-H stretching and C=O (amide I band) stretching vibrations.[11]
Synthesis and Purification Protocols
The industrial production of ethylurea is a well-established process, valued for its efficiency and scalability. The primary method involves the reaction of urea with ethylamine.
Industrial Synthesis Workflow
The common industrial synthesis involves heating urea and ethylamine, often in a solvent like toluene, to drive the reaction.[6][9] The reaction proceeds via the displacement of one of the amino groups of urea by ethylamine, with the evolution of ammonia as a byproduct.
Caption: Major synthetic applications of Ethylurea.
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Pharmaceutical Intermediate: Ethylurea is a key starting material for the synthesis of various pharmaceutical compounds. [2]It serves as a precursor for nitrosourea-based chemotherapy agents like Carmustine and Lomustine, which are used in cancer treatment. [3][8]Its structure is incorporated into these drugs to facilitate their biological activity.
-
Agrochemicals: In agriculture, it is used to synthesize pesticides, herbicides, and fungicides. [2][6]Notably, it is an environmental transformation product of the fungicide Cymoxanil. [7][9]It also has direct applications as a plant growth regulator, where it functions by inhibiting the biosynthesis of gibberellins, which are hormones responsible for stem elongation. [2]This action leads to more compact and controlled plant growth.
-
Organic Synthesis: More broadly, it is employed as a source of nitrogen and a carbonyl group in diverse organic reactions, making it a staple in synthetic chemistry laboratories. [3][4]
Safety, Handling, and Toxicology
While versatile, ethylurea must be handled with appropriate safety precautions. It is classified as harmful and irritating.
Table 2: GHS Hazard and Safety Information
| Category | Code(s) | Statement(s) | Source(s) |
| Hazard Codes | Xn | Harmful | [2][6][8] |
| Risk Statements | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [2][6] |
| R37 | Irritating to the respiratory system. | [2][6] | |
| R68 | Possible risk of irreversible effects. | [2][6] | |
| Safety Statements | S22 | Do not breathe dust. | [2][6] |
| S24/25 | Avoid contact with skin and eyes. | [2][6] |
Toxicological Profile
-
Toxicity: It is considered mildly toxic by the parenteral route. [2][3]* Health Effects: Inhalation, ingestion, or skin contact can be harmful. [6]It is an irritant to the respiratory system. [2][6]* Chronic Exposure: There are reports of experimental reproductive effects and mutation data, suggesting a possible risk of irreversible effects with exposure. [2][3]* Decomposition: When heated to decomposition, ethylurea emits toxic fumes of nitrogen oxides (NOx). [2][3]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95 type). [10]* Storage: Store in a cool, dry place in a tightly sealed container at room temperature. [4][8]It should be kept away from incompatible substances such as strong oxidizing agents. [4]
Conclusion
Ethylurea (CAS 625-52-5) is a cornerstone intermediate in modern organic synthesis. Its straightforward structure, reliable synthesis, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for leveraging its full potential in the creation of novel pharmaceuticals, advanced agrochemicals, and other valuable biologically active compounds.
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